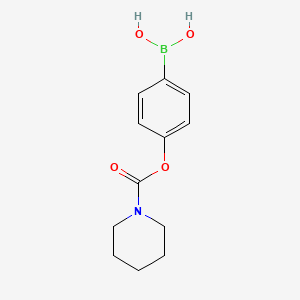
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with piperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: The corresponding alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The piperidine-1-carbonyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the piperidine-1-carbonyl group, making it less specific in its interactions.
Piperidine-1-carbonyl chloride: Does not contain the boronic acid group, limiting its applications in boron chemistry.
4-Hydroxyphenylboronic acid: Similar structure but lacks the piperidine-1-carbonyl group.
Uniqueness
(4-((Piperidine-1-carbonyl)oxy)phenyl)boronic acid is unique due to the presence of both the boronic acid and piperidine-1-carbonyl groups, which confer distinct chemical reactivity and binding properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16BNO4 |
|---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
[4-(piperidine-1-carbonyloxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c15-12(14-8-2-1-3-9-14)18-11-6-4-10(5-7-11)13(16)17/h4-7,16-17H,1-3,8-9H2 |
InChI Key |
AGCWOYCPRJYEHK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=O)N2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione](/img/structure/B13983286.png)
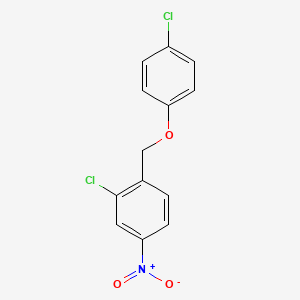
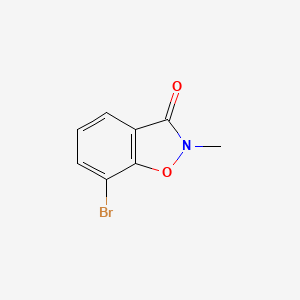
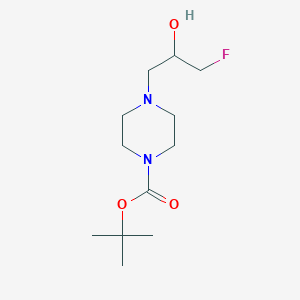


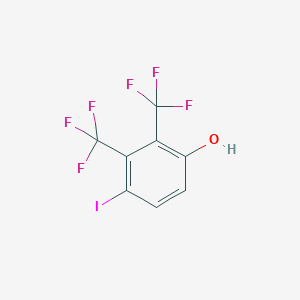
![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)
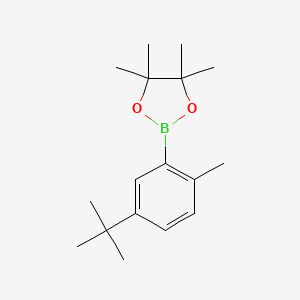
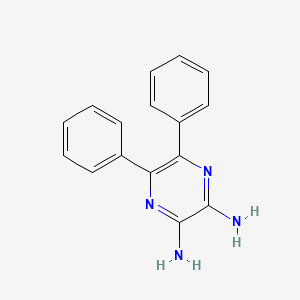
![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
